molecular formula C14H17ClN2O B5103208 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine

Cat. No. B5103208
M. Wt: 264.75 g/mol
InChI Key: GQOXUBBVWCVIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy, due to its ability to inhibit the growth and proliferation of cancer cells.

Scientific Research Applications

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in cancers that overexpress EGFR, such as non-small cell lung cancer, breast cancer, and head and neck cancer. 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine has also been studied for its potential use in combination therapy with other cancer drugs, such as cisplatin and paclitaxel.

Mechanism of Action

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This leads to a decrease in cell viability and an increase in apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of EGFR and downstream signaling molecules, such as Akt and ERK, leading to a decrease in cell proliferation and an increase in apoptosis. 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine is also relatively selective for EGFR, compared to other tyrosine kinases. However, 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness as a cancer therapy. 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine can also have off-target effects on other tyrosine kinases, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine. One area of research is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of research is the use of 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine in combination with other cancer drugs, to enhance its effectiveness as a cancer therapy. Additionally, research on the mechanisms of resistance to 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine in cancer cells can lead to the development of new strategies to overcome resistance and improve the efficacy of 7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine as a cancer therapy.

Synthesis Methods

7-chloro-N-(2-methoxy-1-methylethyl)-4-methyl-2-quinolinamine can be synthesized through a multi-step process starting from 2-chloro-4-nitroaniline. The synthesis involves several steps, including nitration, reduction, and cyclization, to produce the final product. The yield of the synthesis is typically around 20-30%, and the purity can be further improved through recrystallization.

properties

IUPAC Name

7-chloro-N-(1-methoxypropan-2-yl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-9-6-14(16-10(2)8-18-3)17-13-7-11(15)4-5-12(9)13/h4-7,10H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOXUBBVWCVIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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